2-Chloro-7-nitrobenzo[d]oxazole
Overview
Description
2-Chloro-7-nitrobenzo[d]oxazole is a heterocyclic aromatic compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.56 g/mol . This compound contains a benzoxazole ring substituted with a chlorine atom at the 2-position and a nitro group at the 7-position . Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitrobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloroform and nitric acid under controlled conditions to introduce the chlorine and nitro groups . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.
Reduction: 2-Chloro-7-aminobenzo[d]oxazole.
Oxidation: Oxidized benzoxazole derivatives.
Scientific Research Applications
2-Chloro-7-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitrobenzo[d]oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound may also inhibit specific enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzo[d]oxazole: Similar structure but with the nitro group at the 5-position.
4-Chloro-7-nitrobenzo[d]oxazole: Chlorine atom at the 4-position instead of the 2-position.
2-Amino-7-nitrobenzo[d]oxazole: Amino group instead of the chlorine atom.
Uniqueness
2-Chloro-7-nitrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorine and nitro groups at the 2- and 7-positions, respectively, enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-chloro-7-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANACKXIBHDZFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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